4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-10-7-13(15(20)21)17(8-10)14(19)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,10,13,18H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTLPZKLLRRSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=NC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carboxylic acid with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as molecular iodine or nano ZnO, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, dehydrating agents like thionyl chloride.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit antimicrobial properties. Specifically, 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid has been evaluated for its antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus .
2. Inhibition of Metalloproteases
The compound shows promise as an inhibitor of metalloproteases, enzymes involved in cancer progression and cardiovascular diseases. Preliminary studies indicate that it may influence the activity of these enzymes, suggesting potential therapeutic applications in treating related pathologies .
3. Anti-inflammatory Properties
The scaffold of 4-hydroxy-2-quinolinone has been investigated for anti-inflammatory activity through the synthesis of carboxamides and hybrid derivatives. Certain analogues exhibited significant lipoxygenase (LOX) inhibitory activity, indicating potential use in managing inflammatory conditions .
Synthetic Applications
1. Organic Synthesis
The compound serves as an important intermediate in synthesizing other biologically relevant compounds. Its structure allows for further derivatization to enhance efficacy or reduce toxicity . The synthesis typically involves multi-step reactions, including the condensation of quinoline derivatives with pyrrolidine-2-carboxylic acid under specific conditions.
2. Nanotechnology
In nanotechnology, carboxylic acids like 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid are utilized to modify the surfaces of metallic nanoparticles, enhancing their stability and reactivity for various applications .
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli | |
| Metalloprotease Inhibition | Potential therapeutic target for cancer treatment | |
| Anti-inflammatory Activity | Best LOX inhibitory activity observed in specific derivatives |
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The pyrrolidine ring can interact with enzyme active sites, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine-2-Carboxylic Acid Derivatives
Key Findings :
Isoxazole-acetyl (VL133) and pyrimidin-4-yl substituents introduce heteroaromatic diversity, which may modulate antimicrobial or antiviral properties through target-specific interactions .
Solubility Trends :
- Natural derivatives (e.g., 4-hydroxymethyl-1-methyl pyrrolidine-2-carboxylic acid) exhibit higher aqueous solubility due to polar hydroxymethyl groups, contrasting with synthetic analogs like SC-26210, which are more suited for organic-phase reactions .
- The Boc-protected derivative (N-Boc-cis-4-hydroxy-L-proline) serves as a water-soluble intermediate in peptide synthesis, highlighting the role of protecting groups in modulating physicochemical properties .
Structural Complexity :
- Cyclic tetrapeptides (e.g., cyclo 1-[2-(cyclopentanecarbonyl)-3-phenylpropionyl]pyrrolidine-2-carboxylic acid derivatives) demonstrate higher structural complexity and broader bioactivity (antibacterial, antifungal) compared to simpler pyrrolidine-carboxylic acids .
Research Implications and Limitations
- Bioactivity Data Gaps : While antimicrobial and enzyme inhibitory activities are hypothesized for several analogs, empirical data are sparse, necessitating further in vitro studies.
- Natural vs. Synthetic : Natural derivatives (e.g., from Ziziphus species) offer eco-friendly sourcing but lack the tailored substituent diversity achievable via synthetic routes .
Biological Activity
4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a pyrrolidine ring substituted with a quinoline-2-carbonyl group and a hydroxyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 286.28 g/mol. The presence of both hydroxyl and carbonyl functional groups suggests potential for diverse interactions with biological targets.
1. Inhibition of Metalloproteases
Research indicates that 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid exhibits inhibitory activity against metalloproteases , enzymes involved in various pathologies, including cancer and cardiovascular diseases. Metalloproteases play crucial roles in extracellular matrix remodeling, and their dysregulation is linked to tumor progression and metastasis. Preliminary studies suggest this compound may inhibit specific metalloproteases, offering potential as a therapeutic agent in oncology .
2. Antibacterial Properties
Similar compounds within the quinoline family have demonstrated antibacterial properties , suggesting that 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid may also possess such activity. The mechanism often involves interference with bacterial DNA synthesis through inhibition of topoisomerase enzymes, which are critical for DNA replication .
Structure-Activity Relationships (SAR)
The unique combination of the quinoline moiety with the pyrrolidine ring enhances the biological activity of this compound. The hydroxyl group at the 4-position can participate in hydrogen bonding, potentially increasing binding affinity to target proteins or enzymes. The SAR studies emphasize that modifications to the quinoline or pyrrolidine structures can lead to variations in biological activity, indicating avenues for further drug development .
Synthesis
The synthesis of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions:
- Condensation : Quinoline derivatives are condensed with pyrrolidine-2-carboxylic acid under acidic or basic conditions.
- Hydrolysis : This step introduces the hydroxyl group at the 4-position.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of 4-Hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid:
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-hydroxy-1-(quinoline-2-carbonyl)pyrrolidine-2-carboxylic acid?
Answer:
The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with pyrrolidine precursors. For example, analogous compounds are synthesized using carbodiimide-based coupling agents (e.g., PyBOP) in polar aprotic solvents like DMF, followed by activation with N-methylmorpholine (NMM) to facilitate amide bond formation . Purification often employs reverse-phase HPLC with C18 columns under gradient elution (e.g., MeCN/H2O with 0.1% TFA) to isolate the target compound. Yield optimization may require stoichiometric adjustments of nucleophiles and reaction time extensions to 16–24 hours .
Advanced: How can computational reaction path search methods improve the synthesis of this compound?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., via the ICReDD framework) can predict optimal reaction conditions by modeling transition states and intermediates. For instance, density functional theory (DFT) simulations help identify solvent effects (e.g., CCl4/MeCN mixtures) and catalytic roles of oxidants like RuO2·H2O in stabilizing reactive intermediates . This reduces trial-and-error experimentation and accelerates parameter optimization, such as temperature, solvent ratios, and catalyst loading .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm the pyrrolidine ring conformation (e.g., 4-hydroxy group coupling patterns) and quinoline carbonyl integration .
- High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode with <5 ppm error) .
- IR spectroscopy : To identify carboxylic acid (1700–1750 cm⁻¹) and hydroxy (3200–3600 cm⁻¹) functional groups .
Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?
Answer:
Contradictions may arise from:
- Stereochemical impurities : Chiral HPLC or circular dichroism (CD) can detect enantiomeric excess in the pyrrolidine ring .
- Solvent-induced shifts : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) may alter proton chemical shifts; standardized solvent systems are recommended .
- Dynamic equilibria : Variable-temperature NMR can identify rotamers or keto-enol tautomerism in the quinoline carbonyl group .
Basic: What bioactivity profiles are associated with structurally related quinoline-pyrrolidine hybrids?
Answer:
Analogous compounds, such as 4-(1-adamantyl)quinoline-2-carboxylic acids, exhibit potent antituberculosis activity (MIC <1 µg/mL) by targeting mycobacterial enzymes . The pyrrolidine moiety may enhance membrane permeability, while the quinoline scaffold disrupts nucleic acid synthesis. In vitro assays (e.g., microplate Alamar Blue) are used to validate activity against Mycobacterium tuberculosis H37Rv .
Advanced: How does the compound’s stability influence experimental design?
Answer:
Instability in organic solvents (e.g., DMSO or MeOH) requires:
- Short-term storage : Lyophilized powders at -80°C with desiccants to prevent hydrolysis of the carboxylic acid group .
- In situ derivatization : Methyl ester protection of the carboxylic acid during long reactions .
- Real-time monitoring : UPLC-MS at 12-hour intervals to track degradation products like decarboxylated derivatives .
Advanced: How do substituent variations on the quinoline ring affect bioactivity?
Answer:
Electron-withdrawing groups (e.g., nitro or chloro at the 4-position) enhance antibacterial potency by increasing electrophilicity at the quinoline core. Conversely, bulky substituents (e.g., adamantyl) improve pharmacokinetic profiles by reducing metabolic clearance . Structure-activity relationship (SAR) studies using halogen scan libraries and molecular docking (e.g., AutoDock Vina) are critical for optimization .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Preparative HPLC : Use Zorbax SB-C18 columns with 0.1% TFA modifiers to improve peak resolution .
- Recrystallization : Ethyl acetate/hexane mixtures (3:1) yield high-purity crystals for X-ray diffraction validation .
- Ion-exchange chromatography : For removing unreacted carboxylic acid starting materials .
Advanced: How can non-covalent interactions (NCIs) be analyzed to predict crystallization behavior?
Answer:
Hirshfeld surface analysis and NCI plots (via CrystalExplorer) quantify intermolecular forces. For example, O–H···O hydrogen bonds between the hydroxy and carboxylic acid groups dominate crystal packing, while π-π stacking of quinoline rings contributes to lattice stability . Thermal ellipsoid models from single-crystal XRD data further validate these interactions .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Low yields in coupling steps : Optimize PyBOP equivalents (1.2–1.5 molar ratios) and minimize DMF volume to reduce cost .
- Byproduct formation : Scavenger resins (e.g., polymer-bound isocyanate) remove excess amines during amidation .
- Safety : Replace volatile chlorinated solvents (e.g., CCl4) with MeCN/water systems for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
